molecular formula C10H13NO B171093 2-(2-Pyrrolidinyl)phenol CAS No. 1211539-31-9

2-(2-Pyrrolidinyl)phenol

Cat. No. B171093
CAS RN: 1211539-31-9
M. Wt: 163.22 g/mol
InChI Key: LIRAHXXJLSDRSO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(2-Pyrrolidinyl)phenol involves various methods, including cyclization reactions. Researchers have reported strategies for constructing the pyrrolidine ring from different cyclic or acyclic precursors. Additionally, functionalization of preformed pyrrolidine rings, such as proline derivatives, has been explored .

Scientific Research Applications

Antitumor Compounds

  • 2-(2-Aminopyrimidin-4-yl)phenol derivatives, structurally related to 2-(2-Pyrrolidinyl)phenol, have been synthesized and evaluated for their potential as antitumor compounds. These compounds, particularly when substituted with pyrrolidine-3,4-diol, showed potent inhibitory activity against CDK1 and CDK2 enzymes, key regulators in cell cycle progression (Lee et al., 2011).

Catalytic Applications

  • In catalysis, this compound derivatives have been used in the hydroxylation of benzene to phenol using hydrogen peroxide, demonstrating their potential as catalysts in organic reactions (Leng et al., 2008).

Spectroscopic and Structural Analysis

  • A study focused on a molecule structurally similar to this compound, involving comprehensive spectroscopic (FTIR, UV, NMR) and theoretical analyses (DFT calculations). This research provides insights into the molecular properties and potential applications of such compounds (Ulaş, 2021).

Synthesis and Chemical Properties

  • Research on the palladium-catalyzed ortho-sulfonylation of 2-aryloxypyridines, leading to the formation of ortho-sulfonylated phenols, has been conducted. This synthesis method can be significant for creating derivatives of this compound for various applications (Xu et al., 2015).

Corrosion Inhibition

  • Schiff bases related to this compound have been evaluated as corrosion inhibitors for carbon steel in hydrochloric acid, highlighting their potential application in industrial corrosion control (Hegazy et al., 2012).

Optical Materials

  • Phenol-pyridine co-crystals, including those related to this compound, have been synthesized for investigating their non-linear optical (NLO) properties. This research is crucial for the development of new optical materials (Huang et al., 1997).

Catalytic β-Elimination Reactions

  • The role of phenol and pyridine, components of this compound, in catalyzing β-elimination reactions has been studied. This research contributes to understanding the catalytic mechanisms involving similar compounds (Esikova & Yufit, 1976).

Electrochromic Applications

  • Schiff base derivatives with pyrrole rings, related to this compound, have been synthesized and studied for their electrochromic applications. Such research is valuable for the development of advanced materials in electronic devices (Kaya et al., 2014).

Luminescent and Magnetic Properties

  • Research on 2-(Imidazo[1,5-a]pyridin-3-yl)phenol, a compound related to this compound, and its applications in coordination chemistry has been conducted. The luminescent and magnetic properties of these compounds have implications for material science and magnetic resonance imaging (Gao et al., 2014).

Enzyme Electrode Applications

  • The electrochemical properties of electropolymerised films, including those derived from compounds similar to this compound, have been explored for constructing enzyme electrodes. This research has applications in biosensors and bioelectronics (Warriner et al., 1996).

properties

IUPAC Name

2-pyrrolidin-2-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c12-10-6-2-1-4-8(10)9-5-3-7-11-9/h1-2,4,6,9,11-12H,3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIRAHXXJLSDRSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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